N-lauroyl-1-deoxysphingosine (M18

Catalog No.
S3314359
CAS No.
1246298-54-3
M.F
C30H59NO2
M. Wt
465.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-lauroyl-1-deoxysphingosine (M18

CAS Number

1246298-54-3

Product Name

N-lauroyl-1-deoxysphingosine (M18

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]dodecanamide

Molecular Formula

C30H59NO2

Molecular Weight

465.8 g/mol

InChI

InChI=1S/C30H59NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h24,26,28-29,32H,4-23,25,27H2,1-3H3,(H,31,33)/b26-24+/t28-,29+/m0/s1

InChI Key

CVVBKHCRYODUEU-WDLVWQCFSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O

The exact mass of the compound N-lauroyl-1-deoxysphingosine (M18 is 465.45458012 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-lauroyl-1-deoxysphingosine (M18), commonly designated as C12-1-deoxyceramide (CAS 1246298-54-3), is a medium-chain, atypical sphingolipid characterized by the absence of a C1-hydroxyl group on its sphingoid backbone. Unlike canonical ceramides synthesized via serine palmitoyltransferase (SPT), 1-deoxysphingolipids arise from the condensation of palmitoyl-CoA with alanine, a metabolic shift associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and L-serine deficiency . In procurement and assay design, C12-1-deoxyceramide is strictly utilized as a metabolically inert structural probe and an LC-MS/MS internal standard. Because it cannot be phosphorylated or converted into complex sphingolipids like sphingomyelin, it isolates the direct cytotoxic and trafficking effects of 1-deoxyceramides from downstream lipid metabolism [1].

Substituting C12-1-deoxyceramide with canonical C12-ceramide fundamentally compromises assay integrity because the canonical form possesses a C1-hydroxyl group, allowing it to be rapidly metabolized into sphingomyelin or degraded via phosphorylation pathways [1]. This metabolically active state confounds any attempt to study the isolated toxicity or ER-accumulation characteristic of atypical sphingolipids. Conversely, substituting the C12 variant with naturally occurring long-chain 1-deoxyceramides (such as C16 or C24) introduces severe processability issues in vitro; very-long-chain species are highly hydrophobic, prone to precipitation in aqueous media, and yield erratic cellular uptake [2]. Furthermore, for LC-MS/MS applications, using endogenous chain lengths as standards introduces unacceptable background interference, whereas the non-endogenous C12 chain guarantees a zero-baseline signal for accurate quantification.

Accelerated CERT Transport via C1-Hydroxyl Deletion

Canonical ceramides bind the START domain of the ceramide transfer protein (CERT) via hydrogen bonding at the C1-hydroxyl group. The absence of this hydroxyl group in 1-deoxyceramides eliminates this stabilizing interaction. FRET-based lipid transfer assays utilizing NBD-labeled analogs demonstrate that CERT transports the C12-1-deoxy analog at a rate approximately 2-fold higher than the canonical C12-ceramide [1]. This inverse correlation between ligand affinity and transfer rate makes the C12-1-deoxyceramide a critical tool for uncoupling CERT binding strength from transport velocity.

Evidence DimensionCERT-mediated lipid transport rate
Target Compound DataC12-NBD-deoxyDHCer (~2-fold higher transport rate)
Comparator Or BaselineC12-NBD-DHCer (Baseline transport rate)
Quantified Difference~2x acceleration in transport kinetics
ConditionsFRET-based liposome assay with purified CERT START domain

Procuring this compound allows researchers to experimentally decouple lipid binding affinity from transport kinetics in non-vesicular trafficking assays.

Absolute Blockade of Complex Sphingolipid Conversion

In mammalian cell cultures, canonical C12-ceramide is rapidly processed by sphingomyelin synthases and glucosylceramide synthases. In contrast, C12-1-deoxyceramide exhibits a 0% conversion rate to complex sphingolipids or 1-phosphate derivatives due to the structural absence of the C1-hydroxyl attachment site [1]. This complete metabolic blockade ensures that any observed cellular responses—such as ER stress induction or mitochondrial dysfunction—are strictly driven by the 1-deoxyceramide molecule itself, eliminating confounding variables from downstream metabolites.

Evidence DimensionConversion to complex sphingolipids (e.g., sphingomyelin)
Target Compound DataC12-1-deoxyceramide (0% conversion)
Comparator Or BaselineCanonical C12-ceramide (Rapid conversion)
Quantified DifferenceComplete abolition of downstream complexation
ConditionsIn vitro mammalian cell culture (e.g., MEFs)

Guarantees that phenotypic readouts in toxicity or stress assays are directly attributable to the specific ceramide species, ensuring clean target validation.

Zero-Background Interference for Endogenous Quantification

When quantifying cytotoxic 1-deoxysphingolipids in biological samples (e.g., from HSAN1 models or L-serine deficient cells), the endogenous accumulation predominantly consists of C16, C24:0, and C24:1 species, which can increase by 10- to 100-fold under metabolic stress [1]. C12-1-deoxyceramide is virtually absent in endogenous mammalian tissues. Procuring the C12 variant as an internal standard provides an absolute zero-background baseline, enabling highly precise, interference-free quantification of endogenous atypical sphingolipids via LC-MS/MS MRM modes .

Evidence DimensionEndogenous background signal in mammalian tissue
Target Compound DataC12-1-deoxyceramide (Near zero baseline)
Comparator Or BaselineC16 / C24 1-deoxyceramides (High and variable endogenous baseline)
Quantified DifferenceElimination of endogenous background interference
ConditionsLC-MS/MS lipidomic profiling of mammalian cells/tissues

Essential for analytical laboratories requiring a reliable, non-interfering internal standard to quantify disease-relevant atypical sphingolipids.

LC-MS/MS Lipidomic Profiling of Atypical Sphingolipids

Due to its near-zero endogenous presence, C12-1-deoxyceramide is the premier internal standard for quantifying the accumulation of long-chain 1-deoxysphingolipids in clinical or research samples, particularly in models of HSAN1, type II diabetes, or L-serine deficiency .

Non-Vesicular Lipid Trafficking and CERT Assays

Leveraging its ~2-fold higher CERT-mediated transport rate compared to canonical analogs, this compound is ideal for FRET-based liposome assays designed to probe the mechanics of the CERT START domain and uncouple ligand binding affinity from transport velocity [1].

Isolated ER Stress and Cytotoxicity Modeling

Because it cannot be converted into sphingomyelin or phosphorylated, C12-1-deoxyceramide is the optimal reagent for exogenous dosing in cell culture to study the direct mechanisms of 1-deoxysphingolipid-induced ER stress, mitochondrial dysfunction, and apoptosis without the confounding effects of downstream lipid metabolism [2].

XLogP3

11.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

465.45458012 g/mol

Monoisotopic Mass

465.45458012 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-19-2023

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